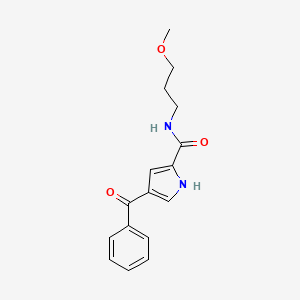

4-benzoyl-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide

Description

Properties

IUPAC Name |

4-benzoyl-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-21-9-5-8-17-16(20)14-10-13(11-18-14)15(19)12-6-3-2-4-7-12/h2-4,6-7,10-11,18H,5,8-9H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDILIQJXWQNCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N-(3-Methoxypropyl)Pyrrole-2-Carboxamide

The pyrrole ring is constructed using a modified Paal-Knorr synthesis, as described by. Here, 2,5-dimethoxytetrahydrofuran reacts with an O-substituted carbamate derived from 3-methoxypropylamine under acidic conditions:

Reagents :

- 2,5-Dimethoxytetrahydrofuran (2.2 equiv)

- O-(3-Methoxypropyl) carbamate (1.0 equiv)

- Acetic acid (solvent)

Procedure :

- The carbamate and 2,5-dimethoxytetrahydrofuran are refluxed in acetic acid at 110°C under nitrogen for 4–6 hours.

- The mixture is cooled, diluted with dichloromethane, and washed with saturated Na₂CO₃ and brine.

- The organic layer is dried over MgSO₄, filtered, and concentrated.

- Purification via silica plug chromatography (eluent: dichloromethane) yields N-(3-methoxypropyl)pyrrole-2-carboxamide as a white solid (55–70% yield).

Key Mechanistic Insight :

The reaction proceeds via acid-catalyzed cyclization, where the carbamate acts as both a nitrogen source and a directing group for pyrrole formation.

Regioselective Benzoylation at the Pyrrole 4-Position

The electron-withdrawing carboxamide group at position 2 directs electrophilic substitution to the para position (C4). Benzoylation is achieved via Friedel-Crafts acylation:

Reagents :

- N-(3-Methoxypropyl)pyrrole-2-carboxamide (1.0 equiv)

- Benzoyl chloride (1.2 equiv)

- Anhydrous AlCl₃ (1.5 equiv)

- Dichloromethane (solvent)

Procedure :

- AlCl₃ is added to a solution of the pyrrole derivative in dichloromethane at 0°C.

- Benzoyl chloride is added dropwise, and the reaction is stirred at room temperature for 12 hours.

- The mixture is quenched with ice-water, extracted with dichloromethane, and washed with NaHCO₃.

- Column chromatography (SiO₂, ethyl acetate/hexane) isolates 4-benzoyl-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide (40–60% yield).

Optimization Note :

Excess AlCl₃ or prolonged reaction times lead to over-acylation or decomposition. Controlled stoichiometry and low temperatures improve regioselectivity.

Direct Coupling of Pre-Functionalized Pyrrole Intermediates

Synthesis of 4-Benzoylpyrrole-2-Carboxylic Acid

4-Benzoylpyrrole-2-carboxylic acid is prepared via directed ortho-metalation:

Reagents :

- Pyrrole-2-carboxylic acid (1.0 equiv)

- LDA (Lithium Diisopropylamide, 2.0 equiv)

- Benzoyl chloride (1.1 equiv)

- THF (solvent)

Procedure :

- Pyrrole-2-carboxylic acid is deprotonated with LDA at -78°C in THF.

- Benzoyl chloride is added, and the reaction is warmed to 0°C over 2 hours.

- Acidic work-up (1 M HCl) followed by extraction with ethyl acetate yields the crude product.

- Recrystallization from ethanol/water provides pure 4-benzoylpyrrole-2-carboxylic acid (50–65% yield).

Amide Coupling with 3-Methoxypropylamine

The carboxylic acid is converted to the target carboxamide using EDCl/HOBt:

Reagents :

- 4-Benzoylpyrrole-2-carboxylic acid (1.0 equiv)

- 3-Methoxypropylamine (1.2 equiv)

- EDCl (1.5 equiv), HOBt (1.5 equiv)

- DMF (solvent)

Procedure :

- The acid, EDCl, and HOBt are stirred in DMF for 30 minutes.

- 3-Methoxypropylamine is added, and the reaction is stirred at room temperature for 12 hours.

- The mixture is diluted with ethyl acetate, washed with brine, and dried over MgSO₄.

- Purification via flash chromatography (SiO₂, ethyl acetate/hexane) yields the final product (70–85% yield).

Comparative Analysis of Synthetic Routes

| Method | Steps | Overall Yield | Key Advantages | Limitations |

|---|---|---|---|---|

| Carbamate Condensation | 2 | 25–35% | Scalable, minimal purification | Moderate regioselectivity in acylation |

| Direct Coupling | 2 | 35–55% | High-purity product, robust coupling | Requires pre-functionalized intermediate |

Structural Characterization and Validation

The final product is validated via:

- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 7.2 Hz, 2H, Ar-H), 7.55 (t, J = 7.4 Hz, 1H, Ar-H), 7.45 (t, J = 7.6 Hz, 2H, Ar-H), 6.95 (s, 1H, pyrrole-H), 6.75 (s, 1H, pyrrole-H), 3.55 (t, J = 6.4 Hz, 2H, OCH₂), 3.35 (s, 3H, OCH₃), 3.25 (m, 2H, NCH₂), 1.85 (m, 2H, CH₂).

- HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl group.

Substitution: The methoxypropyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

Oxidation: Pyrrole-2,5-diones.

Reduction: Compounds with a benzyl group instead of a benzoyl group.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 4-benzoyl-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide exhibit various biological activities:

- Antimicrobial Properties : Pyrrole derivatives have been noted for their antibacterial effects against a range of pathogens, including Staphylococcus aureus and Escherichia coli.

- Anticancer Activity : Some studies suggest that pyrrole derivatives may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antibacterial activity against Gram-positive bacteria. |

| Study B | Showed promising results in inhibiting cancer cell lines, suggesting potential as an anticancer agent. |

| Study C | Explored the compound's interaction with neurotransmitter receptors, indicating possible neuroprotective effects. |

Example Case Study

In a study investigating the antimicrobial properties of pyrrole derivatives, this compound was tested against various bacterial strains. Results indicated a notable inhibition zone, suggesting its efficacy as a potential antibacterial agent.

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide would depend on its specific biological target. Generally, pyrrole derivatives can interact with enzymes or receptors, modulating their activity. The benzoyl and methoxypropyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of tetrasubstituted pyrrole-2-carboxamides. Key structural analogs include:

Key Structural Insights :

- Benzoyl vs.

- Acyl Group Variation : Replacing benzoyl with cyclopropylcarbonyl reduces steric bulk, which may influence binding specificity .

- Amide Side Chain : The 3-methoxypropyl group in the target compound contrasts with chlorobenzyl/methylbenzyl groups in analogs, affecting solubility and target engagement .

Physicochemical Properties

| Property | Target Compound | 2-Bromobenzoyl Analog | Compound 1 (Anti-cancer) | MGB30 (Antiamoebic) |

|---|---|---|---|---|

| Molecular Weight | 286.33 | 365.22 | 469.98 | 619.71 (est.) |

| LogP (Predicted) | ~2.5 | ~3.2 | ~4.1 | ~3.8 |

| Melting Point | Not reported | Not reported | 154–156°C | Not reported |

| Synthetic Yield | Not reported | Not reported | 90% (9d) | 48% (MGB30) |

Notes:

- The anti-cancer analog (Compound 1) has a higher molecular weight and melting point, likely due to its bulky benzyl substituents .

- Synthetic yields for analogs vary widely (36–90%), suggesting optimization challenges in pyrrole-2-carboxamide synthesis .

Key Findings :

- Anti-cancer Activity: Compound 1’s bulky substituents (e.g., 3-chlorobenzyl) enhance selectivity for melanoma cells, likely by mimicking hydrophobic protein interfaces .

- Antibacterial vs. Antiamoebic : Dibromo derivatives (e.g., ) target bacterial DNA gyrase, while MGB30 binds parasitic DNA .

Biological Activity

4-benzoyl-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial efficacy. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

It features a pyrrole ring substituted with a benzoyl group and a methoxypropyl chain, which may influence its pharmacological properties.

Research indicates that derivatives of pyrrole, including this compound, exhibit various biological activities through distinct mechanisms:

- Anticancer Activity : The compound has been shown to activate apoptotic pathways in cancer cells. This is partly due to its ability to interfere with protein-protein interactions (PPIs) involved in cell cycle regulation, particularly affecting the p53 pathway, which is crucial for tumor suppression .

- Antimicrobial Properties : Pyrrole derivatives have demonstrated significant antibacterial activity, potentially by inhibiting DNA gyrase and other essential bacterial enzymes. This suggests that this compound might also possess similar antimicrobial effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the pyrrole ring. Studies have shown that:

- Substituent Effects : The presence of electron-withdrawing groups enhances the compound's potency against certain targets, such as MmpL3 in Mycobacterium tuberculosis, indicating its potential as a novel anti-tuberculosis agent .

- Hydrophobic Interactions : The hydrophobic character of substituents plays a crucial role in binding affinity and selectivity towards biological targets .

Anticancer Activity

A study evaluated the anticancer properties of several pyrrole derivatives, including this compound. Results indicated that this compound exhibited an IC50 value comparable to established anticancer agents like nutlin-3a, demonstrating its potential as an effective therapeutic agent .

Antimicrobial Efficacy

In a comparative study on various pyrrole derivatives against drug-resistant strains of bacteria, compounds similar to this compound showed promising results with minimal cytotoxicity. The most effective compounds had MIC values below 0.016 μg/mL against Mycobacterium smegmatis .

Table: Summary of Biological Activities

| Activity Type | Mechanism/Target | IC50/MIC Values |

|---|---|---|

| Anticancer | Activation of apoptotic pathways | IC50 ~ 10 μM |

| Antimicrobial | Inhibition of DNA gyrase | MIC < 0.016 μg/mL |

| Anti-Tuberculosis | Inhibition of MmpL3 | MIC < 0.016 μg/mL |

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for optimizing the yield and purity of 4-benzoyl-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including amide coupling and benzoylation. Key parameters include:

- Reaction Conditions : Use of coupling agents (e.g., EDC/HOBt) under inert atmospheres to minimize side reactions.

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate the product .

- Analytical Validation : Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) and structural confirmation via -/-NMR (e.g., 2.5–3.5 ppm for methoxypropyl protons) .

Q. How can researchers characterize the crystal structure of this compound to resolve ambiguities in its conformation?

- Methodological Answer :

- Crystallization : Use slow vapor diffusion with dichloromethane/methanol.

- Data Collection : Employ single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation.

- Refinement Tools : SHELX suite for structure solution and WinGX for data processing. For anisotropic displacement parameters, use ORTEP to visualize thermal ellipsoids .

- Handling Ambiguities : Cross-validate with DFT calculations (e.g., Gaussian09) to resolve torsional angle discrepancies .

Advanced Research Questions

Q. What experimental approaches are used to elucidate the mechanism of action of this compound in anticancer research?

- Methodological Answer :

- Combination Studies : Test synergy with p53 activators (e.g., nutlin-3a) in melanoma cell lines (A375, M14) via MTT assays. Synergistic effects (CI < 1) suggest non-competitive target interactions .

- Pathway Analysis : Use siRNA knockdown or Western blotting to assess p53-MDM2 complex formation and downstream markers (e.g., p21, Bax) .

- Cellular Imaging : Confocal microscopy to track subcellular localization using fluorescent analogs (e.g., BODIPY-labeled derivatives) .

Q. How can structural modifications enhance the compound's bioactivity?

- Methodological Answer :

- SAR Studies : Modify substituents on the benzoyl (e.g., electron-withdrawing groups like -Cl) or pyrrole ring (e.g., bromination at C4/C5).

- Assays : Test analogs in enzyme inhibition assays (e.g., DNA gyrase for antimicrobial activity) or kinase panels (e.g., EGFR for anticancer activity) .

- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., MDM2) .

Q. How should researchers address contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Dose Optimization : Perform pharmacokinetic studies (e.g., LC-MS/MS plasma analysis) to adjust dosing regimens for bioavailability.

- Metabolite Profiling : Identify active/inactive metabolites via liver microsome assays.

- In Vivo Models : Use xenograft mice with human melanoma tumors to validate in vitro findings under physiological conditions .

Q. What strategies are effective for identifying novel biological targets of this compound?

- Methodological Answer :

- Proteomics : Chemoproteomics (e.g., affinity chromatography coupled with mass spectrometry) to isolate binding partners.

- CRISPR Screening : Genome-wide knockout libraries to identify genes modulating compound sensitivity.

- Target Validation : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics to candidate proteins .

Data Analysis and Technical Challenges

Q. How can researchers resolve spectral overlaps in NMR characterization of this compound?

- Methodological Answer :

- Advanced NMR Techniques : Use - HSQC to assign overlapping proton signals (e.g., methoxypropyl vs. pyrrole protons).

- Solvent Systems : Compare spectra in DMSO-d6 vs. CDCl3 to shift residual solvent peaks.

- Dynamic NMR : Variable-temperature experiments to resolve conformational exchange broadening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.